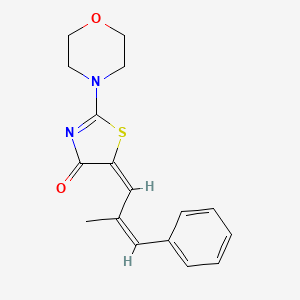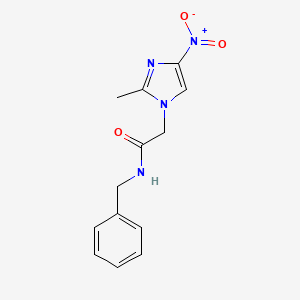![molecular formula C17H19N5 B5592817 N-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5592817.png)
N-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine typically involves the reaction of corresponding aldehydes with amines or amides in the presence of catalysts. For instance, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine is synthesized by reacting 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in ethanol with acetic acid as a catalyst, indicating a similar pathway could be used for the target compound (Asiri et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of compounds with pyrrol and triazine rings reveals planar conformations due to π-conjugation, enhancing their potential in electronic applications. For example, the crystal structure of 7,7-dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine shows a flattened boat conformation for the triazine ring, which is crucial for understanding the electronic properties of such molecules (Dolzhenko et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving N-{[1-(2-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine and its analogs often include cyclization, condensation, and substitution reactions, leading to a wide range of derivatives with varied properties. These reactions are influenced by the electronic nature of the pyrrol and triazine rings, which can undergo various interactions including hydrogen bonding and π-stacking, as seen in N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine (Repich et al., 2017).
Propiedades
IUPAC Name |
(E)-1-[1-(2-ethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-4-15-7-5-6-8-17(15)22-13(2)9-16(14(22)3)10-20-21-11-18-19-12-21/h5-12H,4H2,1-3H3/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGIRIQPVMDCDZ-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CC(=C2C)C=NN3C=NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N2C(=CC(=C2C)/C=N/N3C=NN=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5592738.png)
![4-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)morpholine](/img/structure/B5592746.png)

![N-[1-(3-hydroxybenzyl)piperidin-4-yl]-4-piperidin-3-ylbenzamide](/img/structure/B5592753.png)
![4-(1,3-thiazol-2-ylmethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5592755.png)
![2-methoxy-4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 3-fluorobenzoate](/img/structure/B5592763.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]propanamide](/img/structure/B5592768.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyrimidine](/img/structure/B5592778.png)
![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5592787.png)
![[(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-4-(piperidin-1-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5592791.png)
![N-((3S*,4R*)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5592802.png)


![8-(2,6-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5592814.png)